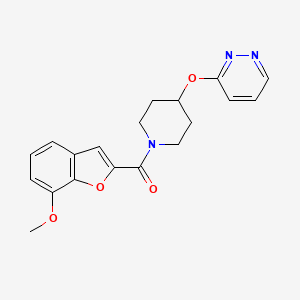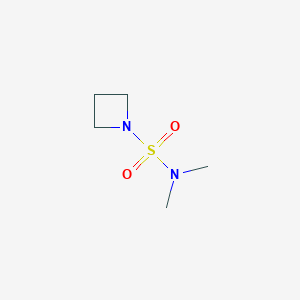
(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that integrates several functional groups, including a benzofuran ring, a pyridazinone moiety, and a piperidine ring. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable target for synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed via cyclization reactions.
Introduction of the Methoxy Group: Methoxylation of the benzofuran ring is achieved using methylating agents such as dimethyl sulfate or methyl iodide.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately, often starting from hydrazine derivatives and appropriate diketones or esters.
Coupling Reactions: The benzofuran and pyridazinone intermediates are coupled using a piperidine linker. This step may involve nucleophilic substitution or condensation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify intermediates and the final product.
Scalability: Adjusting reaction conditions to ensure scalability for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran moieties.
Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.
Substitution: The piperidine and pyridazinone rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Hydroxylated derivatives, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology and Medicine:
Pharmacological Research: Investigated for potential activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Drug Development: Structural analogs are explored for therapeutic applications.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is not fully elucidated but may involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparación Con Compuestos Similares
Benzofuran Derivatives: Compounds like 2-(3,4-dimethoxyphenyl)benzofuran.
Pyridazinone Derivatives: Compounds such as 4,5-disubstituted pyridazinones.
Piperidine Derivatives: Compounds like 4-(4-fluorophenyl)piperidine.
Uniqueness:
Structural Complexity: The combination of benzofuran, pyridazinone, and piperidine rings in a single molecule is unique.
Pharmacological Potential: The diverse functional groups may confer a broad spectrum of biological activities.
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-5-2-4-13-12-16(26-18(13)15)19(23)22-10-7-14(8-11-22)25-17-6-3-9-20-21-17/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNWVNSNVIQURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2641346.png)
![3-[3-(Benzyloxy)benzoyl]pyridine](/img/structure/B2641347.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)

![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)

![4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2641358.png)




![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)
